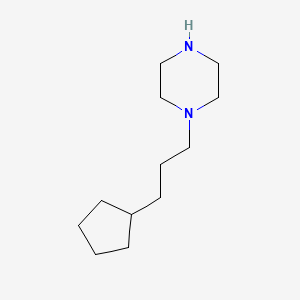

1-(3-Cyclopentylpropyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Drug Discovery

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous feature in medicinal chemistry. nih.govwikipedia.org Its prevalence stems from a unique combination of physicochemical properties that make it an ideal building block for drug candidates. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse chemical functionalities to explore structure-activity relationships. nih.govnih.gov This structural versatility enables the fine-tuning of a compound's pharmacological profile.

Overview of Structurally Related Piperazine Derivatives with Demonstrated Bioactivities

The therapeutic impact of the piperazine scaffold is evident in the wide array of approved drugs that incorporate this motif. These compounds span a broad range of therapeutic areas, underscoring the versatility of the piperazine ring. For instance, arylpiperazine derivatives are well-represented in the treatment of central nervous system (CNS) disorders. mdpi.com Compounds such as aripiprazole (antipsychotic) and trazodone (antidepressant) feature a piperazine ring that is crucial for their interaction with neurotransmitter receptors. nih.gov

Beyond the CNS, piperazine derivatives have shown significant potential as anticancer agents. mdpi.com Their ability to be readily modified has led to the development of molecules that can target various aspects of cancer cell biology. Additionally, the piperazine scaffold is a key component in many antihistamines, antiviral agents, and antifungal compounds. researchgate.net The structural diversity of these bioactive piperazine derivatives highlights the scaffold's adaptability in the design of targeted therapies. A variety of N-alkyl and N-aryl piperazine derivatives have been synthesized and have demonstrated significant antimicrobial activity. nih.govnih.gov

| Compound Class | Therapeutic Area | Example |

| Arylpiperazines | CNS Disorders | Aripiprazole, Trazodone |

| Substituted Piperazines | Cancer | Various investigational agents |

| Piperazine Derivatives | Infectious Diseases | Certain antivirals and antifungals |

| N-Alkyl/Aryl Piperazines | Antimicrobial | Various synthesized compounds |

Rationale for Investigating 1-(3-Cyclopentylpropyl)piperazine

While extensive research exists on arylpiperazines and other complex piperazine derivatives, the pharmacological profile of simpler N-alkyl substituted piperazines, such as this compound, remains less explored in publicly available literature. The rationale for investigating this specific compound likely stems from a systematic exploration of structure-activity relationships within the broader class of N-substituted piperazines.

The cyclopentylpropyl substituent introduces a combination of lipophilicity and conformational flexibility that can influence the compound's interaction with biological targets. The cyclopentyl group, in particular, is a common feature in medicinal chemistry used to probe binding pockets and enhance potency. The three-carbon propyl linker provides a degree of separation and rotational freedom between the piperazine and cyclopentyl moieties, which can be critical for achieving an optimal orientation for biological activity. The synthesis of the closely related 1-cyclopentylpiperazine (B42781) has been described in the patent literature as an intermediate for pharmaceuticals, suggesting an interest in this type of substitution pattern. google.com

Research Objectives and Scope for this compound

Given the limited specific data on this compound, the initial research objectives for such a compound would likely be foundational and exploratory. A primary objective would be the development of an efficient and scalable synthetic route to produce the compound in high purity. Standard methods for the synthesis of N-alkyl piperazines, such as the reaction of piperazine with an appropriate alkyl halide or reductive amination, would be logical starting points. nih.govmdpi.com

Once synthesized and characterized, a key objective would be to conduct a broad-based pharmacological screening to identify any potential biological activities. This would typically involve testing the compound against a panel of common biological targets, such as receptors, enzymes, and ion channels, implicated in various diseases. Based on the known activities of other piperazine derivatives, this screening might prioritize targets in the central nervous system, as well as assays for antimicrobial and anticancer activity. The scope of initial research would be to establish a preliminary understanding of the compound's biological profile and to determine if it warrants further, more focused investigation as a potential therapeutic lead.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-cyclopentylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-5-12(4-1)6-3-9-14-10-7-13-8-11-14/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNHQGIPGGJAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374121 | |

| Record name | 1-(3-cyclopentylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-49-3 | |

| Record name | 1-(3-cyclopentylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Cyclopentylpropyl Piperazine

Established Synthetic Routes to Piperazine (B1678402) Derivatives

The construction and functionalization of the piperazine ring are mature fields in organic synthesis, with a wide array of established methods. These techniques can be broadly categorized into the formation of the heterocyclic ring itself and the subsequent modification of its nitrogen atoms.

Classical Piperazine Ring Formation Strategies

The de novo synthesis of the piperazine core traditionally involves the cyclization of acyclic precursors. One of the most common strategies is the reaction of an aniline (B41778) with bis(2-haloethyl)amine or diethanolamine. mdpi.com Another well-established method involves the dimerization of amino acids to yield diketopiperazines, which are then reduced to the corresponding piperazine derivatives. nih.gov This latter approach provides straightforward access to 2,5-disubstituted piperazines.

More recent innovations have expanded the toolkit for piperazine ring construction. For instance, a general approach has been developed that utilizes primary amines and nitrosoalkenes as synthons. This method involves a sequential double Michael addition to form a bis(oximinoalkyl)amine, followed by a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.govresearchgate.net The proposed mechanism for the final cyclization involves the catalytic hydrogenolysis of both N-O bonds to create a diimine intermediate, which then cyclizes and undergoes further reduction to the final piperazine product. nih.gov

Functionalization Approaches for Piperazine Nitrogen Atoms

The majority of piperazine-containing pharmaceuticals feature substituents on one or both nitrogen atoms. nih.govmdpi.com Consequently, methods for the selective functionalization of these positions are of paramount importance. The primary approaches include N-alkylation, N-acylation, and N-arylation.

N-Alkylation is a fundamental transformation for introducing alkyl groups onto the piperazine nitrogen. The three main methods for this are:

Nucleophilic substitution: This involves reacting the piperazine nitrogen with an alkyl halide (e.g., chloride, bromide, iodide) or sulfonate. mdpi.com To achieve mono-alkylation and avoid the formation of undesired dialkylated products, a common strategy is to use a large excess of piperazine or to employ a protecting group on one of the nitrogen atoms. researchgate.net Protecting groups like tert-butyloxycarbonyl (Boc) are frequently used; the protected piperazine is alkylated on the free nitrogen, and the Boc group is subsequently removed under acidic conditions. researchgate.net

Reductive amination: This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). mdpi.comnih.gov This method is highly efficient and avoids the potential for over-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net

Reduction of N-acylpiperazines: An amide on the piperazine ring can be reduced to the corresponding alkyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄). mdpi.comgoogle.com

N-Acylation involves the reaction of piperazine with acylating agents such as acyl chlorides or acid anhydrides to form an amide bond. researchgate.net This reaction is typically straightforward and can be performed under various conditions, often in the presence of a base to neutralize the acid byproduct.

N-Arylation is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using palladium catalysts, and the Ullmann-Goldberg reaction, using copper catalysts, are the most prominent methods for forming a bond between a piperazine nitrogen and an aryl group (often an aryl halide). mdpi.com

Synthesis of 1-(3-Cyclopentylpropyl)piperazine and Analogues

The synthesis of the title compound, this compound, relies on the principles of N-alkylation of the parent piperazine ring. Its derivatives can then be readily prepared by further functionalization of the secondary amine.

Optimized Reaction Conditions for Direct Synthesis

The direct synthesis of this compound can be efficiently achieved through two primary N-alkylation strategies, as outlined below. These methods are standard for preparing monosubstituted piperazines and are designed to control the mono- to dialkylation ratio.

Method A: Nucleophilic Substitution with (3-Bromopropyl)cyclopentane This approach involves the direct reaction of piperazine with an appropriate cyclopentylpropyl halide, such as (3-bromopropyl)cyclopentane. To favor mono-substitution, a significant excess of piperazine is typically used. Alternatively, a more controlled synthesis employs mono-protected piperazine (e.g., N-Boc-piperazine). The alkylation is performed on the unprotected nitrogen, followed by deprotection to yield the final product. researchgate.netnih.gov

Method B: Reductive Amination with 3-Cyclopentylpropanal A highly efficient alternative is the reductive amination of piperazine with 3-cyclopentylpropanal. The reaction proceeds by forming an intermediate iminium ion, which is then reduced in situ. This method is often preferred due to its high selectivity for mono-alkylation and mild reaction conditions. mdpi.comnih.gov A related synthesis, the reductive amination of piperazine with cyclopentanone (B42830) using a hydrogenation catalyst, is used to produce 1-cyclopentylpiperazine (B42781) and demonstrates the utility of this approach. google.com

A summary of representative conditions for these synthetic methods is provided in the table below.

| Method | Reagents | Typical Conditions | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | N-Boc-Piperazine + (3-Bromopropyl)cyclopentane; then TFA | Base (e.g., K₂CO₃ or DIPEA), Solvent (e.g., MeCN or DMF), Heat; then TFA in DCM | Controlled mono-alkylation, applicable to various alkyl halides. researchgate.netnih.gov |

| Reductive Amination | Piperazine + 3-Cyclopentylpropanal | Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE or MeOH), Room Temperature | High selectivity, mild conditions, avoids quaternary salt formation. mdpi.comnih.gov |

Preparation of Derivatives via N-Alkylation and Acylation Reactions

Once this compound is synthesized, the remaining secondary amine at the N4 position is available for further functionalization, allowing for the creation of a diverse library of analogues. Standard N-alkylation and N-acylation reactions are readily applied. nih.gov

For example, N-alkylation can be achieved by reacting this compound with various alkyl halides or by performing a second reductive amination with a different aldehyde or ketone. nih.gov Similarly, N-acylation with acyl chlorides or anhydrides can introduce a wide range of amide functionalities. These straightforward transformations allow for systematic structural modifications to explore structure-activity relationships.

Advanced Synthetic Techniques for Structural Diversification

While functionalization of the nitrogen atoms has been the traditional approach, modern synthetic methods have unlocked the potential for modifying the carbon skeleton of the piperazine ring, offering new avenues for structural diversity. mdpi.comresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysis has enabled novel and modular syntheses of highly substituted piperazines. One powerful method is the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which proceeds under mild conditions with high stereochemical control. acs.orgnih.gov Another strategy involves Pd-catalyzed carboamination reactions between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives to form the piperazine ring stereoselectively. nih.gov These methods allow for the modular construction of complex piperazines that are difficult to access through classical routes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for the C–H functionalization of heterocycles, including piperazines. nih.govencyclopedia.pub This technique uses a photocatalyst (often based on iridium or ruthenium, or purely organic dyes) to generate highly reactive α-amino radical intermediates from N-protected piperazines under gentle conditions. mdpi.comacs.org These radicals can then be coupled with a variety of partners, including electron-deficient arenes, vinyl sulfones, and heteroaryl chlorides, to achieve direct C–H arylation, vinylation, and heteroarylation at the carbon atom adjacent to a nitrogen. nih.govbeilstein-journals.org This approach circumvents the need for pre-functionalized starting materials and provides direct access to C-substituted piperazines, significantly expanding the accessible chemical space. acs.orgacs.org

| Technique | Typical Catalyst | Transformation | Significance |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(0) complexes (e.g., Pd₂(dba)₃) with phosphine (B1218219) ligands | Modular synthesis of substituted piperazine rings from acyclic precursors. acs.orgnih.gov | Access to complex substitution patterns with high stereocontrol. nih.gov |

| Photoredox C-H Functionalization | Iridium complexes (e.g., Ir(ppy)₃) or organic dyes | Direct arylation, vinylation, or alkylation of a C-H bond adjacent to a ring nitrogen. nih.govacs.org | Introduces substituents onto the carbon backbone without pre-functionalization. mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov In the context of synthesizing this compound, microwave irradiation can be employed to drive the N-alkylation of piperazine.

The reaction would typically involve heating a mixture of piperazine and 1-halo-3-cyclopentylpropane in a suitable solvent within a microwave reactor. The use of microwave heating can significantly reduce the reaction time from several hours to just a few minutes. nih.govnih.govrsc.org The efficiency of this method is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Monosubstituted Piperazines

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes nih.gov |

| Temperature | Often reflux temperatures | Can be precisely controlled |

| Yield | Variable | Often higher yields nih.gov |

| Energy Efficiency | Lower | Higher |

Note: This table presents a generalized comparison based on literature for similar compounds. Specific results for this compound may vary.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of this compound can be adapted to a flow chemistry setup.

In a typical flow process, a solution of piperazine and a solution of the alkylating agent (1-halo-3-cyclopentylpropane) would be continuously pumped and mixed in a heated reactor coil. The reaction mixture would then flow through the reactor for a specific residence time, allowing the reaction to proceed. The product stream emerging from the reactor can then be subjected to in-line purification techniques. This approach allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved product consistency and yield. nih.gov

Analytical Characterization Methodologies (Focus on Structural Elucidation)

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would be employed.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopentyl ring, the propyl chain, and the piperazine ring. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms. For instance, the protons on the carbons adjacent to the nitrogen atoms would appear at a characteristic downfield shift. rsc.orgresearchgate.net

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. researchgate.net The chemical shifts of the carbon signals would indicate their chemical environment (e.g., aliphatic, adjacent to a nitrogen atom).

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Cyclopentyl CH | ~1.7 | ~38 |

| Cyclopentyl CH₂ | ~1.2 - 1.6 | ~25, ~33 |

| Propyl CH₂ (adjacent to cyclopentyl) | ~1.3 | ~30 |

| Propyl CH₂ (central) | ~1.5 | ~27 |

| Propyl CH₂ (adjacent to piperazine) | ~2.4 | ~58 |

| Piperazine CH₂ (adjacent to substituent) | ~2.5 | ~54 |

| Piperazine CH₂ (unsubstituted side) | ~2.8 | ~46 |

| Piperazine NH | Broad signal, variable | - |

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may differ.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (196.34 g/mol ). oakwoodchemical.comscbt.com

The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways for piperazine derivatives include cleavage of the substituent chain and fragmentation of the piperazine ring itself. nih.gov The observation of fragments corresponding to the cyclopentylpropyl group and the piperazine ring would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected absorptions include:

N-H stretch: A moderate to weak absorption band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the piperazine ring.

C-H stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ due to the C-H stretching vibrations of the cyclopentyl and propyl groups.

C-N stretch: Absorption bands in the region of 1000-1200 cm⁻¹ corresponding to the C-N stretching vibrations.

The absence of a carbonyl (C=O) absorption band would confirm that the piperazine is not acylated. nist.govchemicalbook.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Piperazine |

| 1-Bromo-3-cyclopentylpropane |

Biological Activity and Pharmacological Profiling of 1 3 Cyclopentylpropyl Piperazine and Its Analogues

In Vitro Biological Activity Assessments

The piperazine (B1678402) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Researchers have extensively modified this core structure to develop novel therapeutic agents.

Piperazine derivatives have been widely investigated for their potential to combat microbial infections. The two nitrogen atoms within the six-membered ring offer sites for substitution, allowing for the creation of large libraries of compounds with diverse antimicrobial profiles. researchgate.netresearchgate.net

The antibacterial potential of piperazine analogues has been evaluated against a spectrum of pathogenic bacteria. Studies on various N-substituted piperazine derivatives have shown that these compounds can possess significant activity against both Gram-positive and Gram-negative bacteria.

For instance, a study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, which feature a disubstituted piperazine core, revealed potent antibacterial effects. nih.gov Three compounds from this series (3d, 3g, and 3k) were tested against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. All three compounds were found to be more potent against MRSA than the standard antibiotic ampicillin. nih.gov Specifically, compound 3d showed better activity against P. aeruginosa than ampicillin, while compound 3g was more effective against E. coli. nih.gov

In another study, a series of novel piperazine derivatives were screened for their activity against several pathogens. ijcmas.com The results indicated that compounds RL-308, RL-327, and RL-328 exhibited notable bactericidal activities against strains including S. aureus, MRSA, E. coli, and P. aeruginosa. ijcmas.com Similarly, research on piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties showed significant activity, particularly against Gram-negative strains like E. coli. mdpi.com

Piperazine analogues have also demonstrated promising antifungal properties. Candida albicans, a common cause of opportunistic fungal infections, is a frequent target in these studies. A multifunctionalized piperazine polymer was shown to have efficient antimicrobial activity against C. albicans, comparable to the standard antifungal drug fluconazole. nih.gov

In a separate investigation, a piperazine propanol (B110389) derivative, (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)-propyl ester (GSI578), was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in the fungal cell wall synthesis. nih.gov This compound exhibited in vitro antifungal activity against pathogenic fungi, including C. albicans and Aspergillus fumigatus. nih.gov Other research has focused on synthesizing piperazine-containing 1,2,3-triazoles with amide linkages, with some compounds showing good activity against C. albicans and Aspergillus niger.

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth. Several studies have quantified the efficacy of piperazine analogues using this metric.

For a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole, MIC values were determined against various bacterial and fungal strains. nih.gov In another study, a library of quinazoline-based hybrids containing piperazine showed efficacy against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with some analogues having MIC values as low as 3.12 µg/mL. Another set of 1,2,3-triazole-piperazin-benzo[b] nih.govmdpi.comthiazine 1,1-dioxides demonstrated excellent activity against resistant S. aureus strains (MSSA, MRSA, and VRSA), with MIC values ranging from 1.56 to 12.5 μg/mL. nih.gov

Table 1: Selected MIC Values for Piperazine Analogues Against Bacterial Strains

| Compound Series | Bacterial Strain | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,2,3-Triazole-piperazin-benzo[b] nih.govmdpi.comthiazine 1,1-dioxides (Comp. 8e) | S. aureus (MSSA) | 1.56 | nih.gov |

| 1,2,3-Triazole-piperazin-benzo[b] nih.govmdpi.comthiazine 1,1-dioxides (Comp. 8e) | S. aureus (MRSA) | 1.56 | nih.gov |

| 1,2,3-Triazole-piperazin-benzo[b] nih.govmdpi.comthiazine 1,1-dioxides (Comp. 8e) | S. aureus (VRSA) | 3.12 | nih.gov |

| Piperazine-substituted Quinazoline hybrid | P. aeruginosa | 3.12 - 12.5 | researchgate.net |

| Piperazine derivative (RL-308) | S. aureus | 4 | ijcmas.com |

| Piperazine derivative (RL-308) | MRSA | 16 | ijcmas.com |

The structural versatility of the piperazine core has also been exploited in the search for new antiviral agents. Derivatives have been developed and tested against a variety of viral pathogens.

Potato Virus Y (PVY): Potato Virus Y is a significant plant pathogen causing substantial economic losses in crops like potatoes, tobacco, and tomatoes. mdpi.com Research into novel antiviral agents has included piperazine derivatives. A series of 1,3,5-triazine (B166579) derivatives incorporating a piperazine structure were synthesized and evaluated for their anti-PVY activity. nih.govmdpi.com One of the most promising compounds, designated C35, demonstrated significant curative, protective, and direct inactivation activities against PVY, with efficacy rates comparable or superior to the commercial control agent ningnanmycin. nih.govresearchgate.net

Table 2: Anti-PVY Activity of Piperazine Analogue C35 at 500 µg/mL

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) | Reference |

|---|---|---|---|---|

| C35 | 53.3 ± 2.5 | 56.9 ± 1.5 | 85.8 ± 4.4 | nih.govresearchgate.net |

| Ningnanmycin (Control) | 49.1 ± 2.4 | 50.7 ± 4.1 | 82.3 ± 6.4 | nih.govresearchgate.net |

SARS-CoV-2: In response to the COVID-19 pandemic, extensive research has focused on identifying inhibitors of the SARS-CoV-2 virus. Piperazine derivatives have emerged as a promising class of compounds. One study reported the discovery of potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. nih.gov These inhibitors feature a 1,2,4-trisubstituted piperazine scaffold. The optimized compound, GC-14, was a potent Mpro inhibitor (IC₅₀ = 0.40 µM) and showed excellent antiviral activity against SARS-CoV-2 in cell-based assays (EC₅₀ = 1.1 µM), proving more potent than the reference drug Remdesivir in that study. nih.gov Other research has focused on developing piperazine-containing compounds that target the SARS-CoV-2 papain-like protease (PLpro), another key viral enzyme. nih.gov

Antiviral Activity Investigations

Protective, Curative, and Inactivation Assays

Currently, there is no publicly available scientific literature detailing specific protective, curative, or inactivation assays conducted on 1-(3-Cyclopentylpropyl)piperazine. While the broader class of piperazine-containing molecules has been investigated for various therapeutic properties, data focusing solely on this specific compound's activity in these particular assays is not available in the reviewed sources.

Anticancer and Cytotoxicity Studies

The piperazine nucleus is a common scaffold in the design of new anticancer agents, and various derivatives have shown cytotoxicity against a range of cancer cell lines. scispace.comresearchgate.net For instance, certain benzothiazole-piperazine derivatives have demonstrated activity against hepatocellular carcinoma (HUH-7), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines. scispace.com Similarly, other complex piperazine derivatives have been reported to be active against these and other cell lines, including HeLa (cervical cancer) and A549 (lung carcinoma). scispace.comnih.govnih.gov

However, specific screening data for this compound against MCF-7, HeLa, A549, MIAPaCa-2, HCT-116, or other cancer cell lines is not present in the available scientific literature. The existing research focuses on more complex molecules that incorporate the piperazine ring, rather than this simple alkyl-substituted variant.

The evaluation of cell-specific cytotoxicity is crucial to identify compounds that are more toxic to cancer cells than to normal, non-malignant cells. Studies on some novel thiosemicarbazones containing a piperazine moiety have shown selective anti-proliferative activity against tumor cells compared to normal human dermal fibroblasts (NHDF). nih.gov Likewise, certain piperazine-linked bergenin (B1666849) hybrids displayed cell-specific activity, showing cytotoxicity against tongue cancer cells but not against normal lung epithelial cells. nih.gov

Despite these examples within the broader piperazine class, no studies were found that specifically evaluate the cell-specific cytotoxic profile of this compound.

Antioxidant Capacity Measurements (e.g., DPPH Assay)

The 2,2'-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method used to evaluate the antioxidant capacity of chemical compounds. ugm.ac.idresearchgate.net The principle of the assay involves the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. ugm.ac.id

Some studies have investigated the antioxidant properties of piperazine derivatives. For example, a study on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety found that some of these compounds exhibited DPPH radical scavenging activity, although this activity was generally lower than the standard butylated hydroxytoluene (BHT). nih.gov The presence of a hydroxyl group was noted as being important for the antioxidant properties in that series of compounds. nih.gov However, there is no specific data available from DPPH assays or other antioxidant capacity measurements for this compound itself.

Receptor Binding and Enzyme Inhibition Assays

The piperazine structure is a key pharmacophore in many compounds that inhibit the reuptake of monoamine neurotransmitters—dopamine (DA), serotonin (B10506) (5-HT), and noradrenaline (NE). nih.govnih.gov These monoamine transporters (DAT, SERT, and NET) are critical targets for drugs treating depression and other neurological disorders. nih.govmdpi.com Inhibiting these transporters increases the extracellular levels of the respective neurotransmitters. wikipedia.org

Compounds that simultaneously block all three transporters are known as triple reuptake inhibitors (TRIs) or serotonin–norepinephrine–dopamine reuptake inhibitors (SNDRIs). wikipedia.org Numerous piperazine derivatives have been synthesized and evaluated for their activity as selective, dual, or triple reuptake inhibitors. nih.govresearchgate.netbiomolther.org However, specific binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) for this compound at the dopamine, serotonin, and noradrenaline transporters are not reported in the currently available scientific literature. The research has largely focused on piperazine derivatives with more complex aryl or other functional group substitutions to achieve potent and selective transporter inhibition.

GABA Receptor Agonism

The central nervous system's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), activates three main receptor types: GABA-A, GABA-B, and GABA-C. nih.gov GABA receptor agonists are substances that bind to and activate these receptors, leading to a variety of effects on the central nervous system. nih.gov These compounds can modulate neuronal excitability, which is the basis for their therapeutic potential in conditions like epilepsy, anxiety, and sleep disorders. nih.govnih.gov The development of selective GABA receptor agonists is a significant area of research, aiming to create compounds that can target specific receptor subtypes to achieve desired therapeutic outcomes with fewer side effects. researchgate.net

The piperazine scaffold is a common feature in many biologically active compounds, and its derivatives have been explored for their potential to interact with GABA receptors. While direct studies on this compound's GABA receptor agonism are not extensively detailed in the provided information, the broader class of piperazine derivatives has shown promise in this area. nih.gov For instance, some piperazine-containing compounds have been investigated for their anticonvulsant properties, which are often mediated through the enhancement of GABAergic neurotransmission. nih.gov The structural characteristics of the piperazine ring, including its ability to be substituted at its nitrogen atoms, allow for the synthesis of a diverse range of analogues with varying affinities and efficacies at GABA receptors. Further research is necessary to specifically characterize the interaction of this compound with GABA receptor subtypes and to determine its potential as a selective agonist.

Enoyl-ACP Reductase Inhibition

Enoyl-acyl carrier protein (ACP) reductase (ENR) is a crucial enzyme in the fatty acid synthesis (FAS) pathway in bacteria. nih.gov This enzyme catalyzes the final, rate-limiting step in each cycle of fatty acid elongation. nih.gov Due to its essential role and its structural difference from mammalian fatty acid synthesis enzymes, ENR is a well-established target for the development of new antibacterial agents. nih.govnih.gov

Research has identified several classes of synthetic molecules that can inhibit ENR, including piperazine derivatives. nih.gov While specific data on the direct inhibition of ENR by this compound is not available in the provided results, the potential for piperazine-containing compounds to act as ENR inhibitors has been recognized. For example, a series of piperazine derivatives demonstrated potent inhibition against the InhA enzyme from Mycobacterium tuberculosis, which is a type of ENR. nih.gov The inhibitory activity of these compounds is often evaluated through high-throughput screening of chemical libraries against the purified enzyme. nih.gov The effectiveness of these inhibitors is then typically confirmed by their ability to inhibit bacterial growth and fatty acid biosynthesis in whole-cell assays. nih.gov The exploration of this compound and its analogues as potential ENR inhibitors could lead to the discovery of novel antibacterial agents.

Anti-inflammatory Potential

The piperazine nucleus is a versatile scaffold that has been incorporated into numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory effects. nih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Many currently available anti-inflammatory drugs have limitations due to side effects. nih.gov

Recent research has highlighted the potential of piperazine derivatives as a promising class of anti-inflammatory agents. nih.gov For example, a novel piperazino-enaminone compound was shown to effectively inhibit the production of pro-inflammatory cytokines in a mouse model of hemarthrosis. nih.gov This effect was enhanced when the compound was delivered via a nanoparticle system, which also mitigated its cytotoxicity. nih.gov The study demonstrated a significant reduction in pro-inflammatory markers such as TNF-α, IL-1β, and nitric oxide in cell-based assays, and a decrease in joint swelling and synovitis in an animal model. nih.gov While specific studies on the anti-inflammatory potential of this compound are not detailed, the established anti-inflammatory activity of other piperazine-containing molecules suggests that this compound and its analogues warrant investigation in this therapeutic area.

Antinociceptive Activity (Analgesia) Screening

The search for novel analgesic compounds with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. nih.gov The piperazine scaffold has emerged as a structure of interest in the development of new antinociceptive agents. nih.gov

Screening for antinociceptive activity often involves various animal models that assess the response to different types of pain, such as neurogenic and inflammatory pain. nih.gov Common assays include the hot plate test and the formalin test. nih.gov The hot plate test measures the latency to a painful stimulus, while the formalin test can differentiate between the early (neurogenic) and late (inflammatory) phases of pain. nih.gov

Studies on various piperazine derivatives have demonstrated their potential as analgesics. For instance, direct in vivo screening of a large library of pyrrolidine (B122466) bis-piperazines in a mouse tail-withdrawal model identified several compounds with significant antinociceptive effects. nih.gov Furthermore, some enaminone compounds, which can contain a piperazine moiety, have shown antinociceptive activity that is dependent on GABA receptors. nih.gov The antinociceptive potential of this compound would need to be evaluated through these established screening models to determine its efficacy and mechanism of action.

Mechanistic Investigations and Molecular Interactions

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interactions between a ligand, such as 1-(3-Cyclopentylpropyl)piperazine, and its target protein at the molecular level.

While specific docking studies on this compound with Enoyl Reductase, Potato Virus Y Coat Protein (PVY CP), and Epidermal Growth Factor Receptor (EGFR) are not extensively documented in publicly available literature, research on analogous piperazine-containing molecules provides valuable insights into potential binding interactions.

Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): This enzyme is a key component of the bacterial fatty acid synthesis pathway, making it an attractive target for antibacterial agents. mdpi.com Docking studies of various inhibitors with InhA have revealed that interactions often occur within the substrate-binding pocket, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com For a compound like this compound, the cyclopentylpropyl group could potentially occupy a hydrophobic pocket, while the piperazine (B1678402) nitrogen atoms could act as hydrogen bond acceptors or donors.

Potato Virus Y Coat Protein (PVY CP): PVY is a significant plant pathogen, and its coat protein is crucial for virus assembly and transmission. mdpi.com A study on 1,3,5-triazine (B166579) derivatives containing a piperazine structure demonstrated that these compounds can interact with PVY CP. mdpi.com The piperazine ring, in these analogues, was shown to form alkyl bonds with proline and arginine residues within the protein. mdpi.com It is plausible that the piperazine moiety of this compound could engage in similar interactions.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. nih.gov Numerous piperazine derivatives have been investigated as EGFR inhibitors. nih.gov Docking studies have shown that the piperazine scaffold can interact with key residues in the ATP-binding site of the EGFR kinase domain, often forming crucial hydrogen bonds. nih.gov

The prediction of binding modes and affinities through molecular docking allows for the rational design of more potent and selective inhibitors. The binding affinity is often expressed as a docking score or, more formally, as an inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).

For piperazine analogues targeting various receptors, these values are determined experimentally and can be correlated with docking scores. For instance, a study on novel thiophene-3-carboxamide (B1338676) selenides with a piperazine linker identified a compound with a remarkable EGFR kinase inhibition at an IC50 concentration of 42.3 nM. nih.gov Another study on piperazine derivatives targeting the 5-HT1A receptor reported Ki values in the low nanomolar range.

Table 1: Predicted Binding Interactions of Analogous Piperazine Derivatives

| Target Protein | Interacting Residues (Analogues) | Type of Interaction (Analogues) | Reference |

| PVY CP | PRO 144, LYS 146, PRO 147, GLU 150, GLU 172, LYS 176, PRO 179, ARG 197 | Alkyl Bonds, Hydrogen Bonds, Van der Waals | mdpi.com |

| EGFR | Not explicitly detailed | Hydrogen Bonds, Hydrophobic Interactions | nih.govnih.gov |

| Enoyl-ACP Reductase | Not explicitly detailed | Hydrogen Bonds, Hydrophobic Interactions | mdpi.commdpi.com |

Note: This table is based on data from analogous piperazine derivatives and serves as an illustrative example of potential interactions.

Cellular Pathway Modulation

The biological effects of a compound are ultimately determined by how it modulates cellular pathways.

Research on various piperazine derivatives has demonstrated their ability to modulate key intracellular signaling pathways.

PI3K/AKT Pathway: A novel piperazine derivative has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. nih.gov

Serotonergic Pathway: In a study of new piperazine derivatives with anxiolytic- and antidepressant-like effects, the effects of one compound were blocked by a 5-HT1A receptor antagonist, indicating the involvement of the serotonergic pathway. nih.govresearchgate.net

While the specific pathways modulated by this compound are yet to be fully elucidated, the existing data on its analogues suggest that it could potentially influence pathways critical to cell survival and neurotransmission.

Currently, there is a lack of specific data in the public domain regarding the analysis of gene expression and proteomic changes following exposure to this compound. Such studies would be invaluable in providing a more comprehensive understanding of its cellular effects and mechanism of action.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

A study on 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues as inhibitors of Mycobacterium tuberculosis IMPDH provides a clear example of SAR. nih.gov In this study, modifications to the piperazine ring, such as the introduction of a methyl group, led to a significant loss of activity. nih.gov Similarly, altering the distance between different functional groups also resulted in decreased potency. nih.gov This highlights the critical role of the piperazine ring and its substitution pattern in determining the biological activity of the molecule. nih.gov

For this compound, key structural features that could be explored in SAR studies include:

The Cyclopentyl Group: Altering the size and nature of this cycloalkyl group could impact hydrophobic interactions with the target protein.

The Propyl Linker: Varying the length and rigidity of the alkyl chain connecting the cyclopentyl and piperazine moieties could affect the compound's ability to adopt the optimal conformation for binding.

The Piperazine Ring: Substitution on the second nitrogen of the piperazine ring is a common strategy to modulate activity, selectivity, and pharmacokinetic properties.

Impact of Piperazine Ring Substitution on Biological Activity

The piperazine ring, with its two nitrogen atoms, offers a versatile scaffold for chemical modification. nih.gov These nitrogen atoms can act as hydrogen bond acceptors or become ionized under physiological conditions, facilitating interactions with biological targets. researchgate.net The substitution on the piperazine ring can significantly alter a compound's biological activity. nih.gov

For instance, in a series of chalcone-piperazine hybrids, the substitution of halogen atoms on the benzene (B151609) ring attached to the piperazine moiety had a substantial impact on their anti-tumor activity. nih.gov Specifically, compounds with a fluorine atom on the benzene ring exhibited the most potent activity. nih.gov This highlights the sensitivity of the biological response to even subtle changes in the electronic properties of the piperazine substituent.

Furthermore, studies on other piperazine-containing compounds have shown that replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine (B122466), can lead to a marked decrease in activity. nih.gov This suggests that the specific arrangement and basicity of the two nitrogen atoms within the piperazine ring are crucial for optimal biological effect. The nitrogen atoms in the piperazine core can improve the water solubility of drug-like molecules, which plays a vital role in their bioavailability. nih.gov

Role of the Cyclopentylpropyl Moiety in Target Interaction

The cyclopentylpropyl group attached to one of the piperazine nitrogens is another critical determinant of the molecule's interaction with its biological target. This lipophilic moiety can engage in van der Waals interactions and occupy hydrophobic pockets within a receptor or enzyme active site.

The length and nature of the alkyl chain linking the cyclopentyl group to the piperazine ring also play a role. The three-carbon propyl linker provides a degree of conformational flexibility, allowing the cyclopentyl group to orient itself optimally for binding. The hydrophobicity of this moiety is also a significant factor influencing the molecule's activity. nih.gov

Exploration of Different Substituents on the Piperazine Nitrogen and Their Pharmacological Consequences

The nature of the substituent on the second nitrogen of the piperazine ring can dramatically influence the pharmacological profile of the resulting compound. This position is often a key point for modulating potency, selectivity, and pharmacokinetic properties. researchgate.net

For example, in a series of phenylpiperazine derivatives with acaricidal activity, modifying the substituent on the piperazine nitrogen from an alkyl group to an acyl or sulfonyl group had a significant effect on their potency. researchgate.net Similarly, in the context of centrally acting agents, attaching different aryl groups to the piperazine nitrogen can lead to compounds with varying affinities for different G-protein coupled receptors (GPCRs), resulting in distinct pharmacological effects such as antipsychotic, antidepressant, or anxiolytic activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach is valuable for understanding the key structural features that govern a molecule's efficacy and for predicting the activity of novel, untested compounds. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models relies on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can be built using various statistical methods, such as multiple linear regression or machine learning algorithms. mdpi.comnih.gov

For piperazine derivatives, QSAR studies have been successfully employed to predict various biological activities. mdpi.comnih.gov These models typically use molecular descriptors that quantify different aspects of the molecule's structure, such as its shape, size, electronic properties, and hydrophobicity. nih.gov For instance, a 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors were correlated with their antagonistic effects, while hydrophobicity was not. nih.gov

The predictive power of a QSAR model is assessed through internal and external validation procedures. mdpi.com A robust and validated QSAR model can then be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.gov

Below is an example of a data table that could be used to develop a QSAR model for a series of this compound analogs, where R represents different substituents on the second piperazine nitrogen.

| Compound | R-Group | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -H | 196.34 | 2.8 | 12.47 | 15.2 |

| 2 | -CH3 | 210.37 | 3.1 | 12.47 | 10.5 |

| 3 | -C6H5 | 272.43 | 4.5 | 12.47 | 2.1 |

| 4 | -C(O)CH3 | 238.38 | 2.5 | 29.54 | 8.7 |

Identification of Key Structural Descriptors Influencing Efficacy

A primary outcome of QSAR modeling is the identification of key molecular descriptors that have the most significant impact on the biological activity of a series of compounds. nih.gov These descriptors provide insights into the specific structural features that are either favorable or detrimental to efficacy.

For piperazine-containing compounds, descriptors related to the following have been shown to be important:

Steric properties : The size and shape of substituents on the piperazine ring can influence how well the molecule fits into its binding site. nih.gov

Electronic properties : The distribution of electron density, as captured by descriptors like electrostatic fields, can be critical for interactions with polar residues in the target protein. nih.gov

Hydrophobicity : The lipophilicity of the molecule, often quantified by LogP, can affect its ability to cross cell membranes and reach its target. nih.gov

Topological indices : These descriptors capture the connectivity and branching of the molecule and have been found to correlate with the antimalarial activity of certain piperazine analogs. nih.gov

By understanding which descriptors are most influential, medicinal chemists can rationally design new analogs with improved potency and selectivity. For example, if a QSAR model indicates that a smaller, more electron-withdrawing substituent at a particular position is beneficial, this information can guide the synthesis of the next generation of compounds.

The following table provides an example of the types of structural descriptors that might be identified as important in a QSAR study of this compound analogs.

| Descriptor Type | Example Descriptor | Potential Influence on Efficacy |

|---|---|---|

| Steric | Molecular Volume | Optimal size for binding pocket occupancy |

| Electronic | Dipole Moment | Favorable electrostatic interactions with target |

| Hydrophobic | LogP | Balance between solubility and membrane permeability |

| Topological | Wiener Index | Reflects molecular branching and compactness |

Preclinical Safety and Toxicology Profile Methodologies Only

In Vitro Cytotoxicity Assessments

In vitro cytotoxicity assays are fundamental in early-stage toxicological screening. These tests utilize cultured cells to assess a compound's potential to cause cell damage or death. The methodologies employed are designed to provide insights into the mechanisms of toxicity.

Evaluation of Compound-Induced Cellular Toxicity in Various Cell Lines

To determine the cytotoxic potential of a compound, a variety of established cell lines are typically used. These may include, but are not limited to, human liver cancer cells (e.g., HepG2), human neuroblastoma cells (e.g., SH-SY5Y), and kidney cells (e.g., HEK293) to represent different organ systems. The selection of cell lines is crucial for identifying potential target organs for toxicity. The general methodology involves exposing these cells to a range of concentrations of the test compound for specific durations (e.g., 24, 48, 72 hours). Cell viability is then measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assays.

No specific data on the evaluation of 1-(3-Cyclopentylpropyl)piperazine-induced cellular toxicity in any cell line is publicly available.

Assessment of Intracellular Glutathione (B108866) (GSH) Depletion

Glutathione is a critical antioxidant that protects cells from damage caused by reactive oxygen species (ROS) and other electrophilic compounds. A reduction in intracellular GSH levels is an indicator of oxidative stress. The assessment of GSH depletion is often carried out using methods like the DTNB-GSSG reductase recycling assay. researchgate.net This method measures the total glutathione levels within the cells after exposure to the compound.

There are no publicly available studies that have assessed the effect of this compound on intracellular glutathione levels.

Measurement of ATP Depletion

No research findings on the impact of this compound on cellular ATP levels have been published in the available scientific literature.

Detection of Oxidative Stress Markers

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. In addition to GSH depletion, other markers of oxidative stress can be measured. These include the quantification of lipid peroxidation products (e.g., malondialdehyde), protein carbonylation, and the direct measurement of ROS using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

There is no available data on the detection of oxidative stress markers following exposure to this compound.

Analysis of Mitochondrial Membrane Potential Loss

The mitochondrial membrane potential (ΔΨm) is essential for ATP synthesis. A loss or collapse of ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis. This is commonly assessed using fluorescent dyes such as JC-1 or tetramethylrhodamine, ethyl ester (TMRE). With JC-1, healthy mitochondria with a high ΔΨm accumulate the dye in aggregates that fluoresce red, while in apoptotic cells with a low ΔΨm, the dye remains in a monomeric form and fluoresces green.

No studies investigating the effect of this compound on mitochondrial membrane potential have been found in the public domain.

Caspase-3 Activation and Apoptosis Induction Studies

Caspases are a family of protease enzymes that play a crucial role in programmed cell death (apoptosis). Caspase-3 is a key executioner caspase. Its activation is a definitive marker of apoptosis. Methodologies to study caspase-3 activation include the use of specific fluorogenic or chromogenic substrates that are cleaved by active caspase-3, leading to a detectable signal. Western blot analysis can also be used to detect the cleaved (active) form of caspase-3.

There is no publicly available information regarding the ability of this compound to activate caspase-3 or induce apoptosis.

Preliminary In Vivo Toxicity Studies (e.g., Acute Toxicity in Animal Models)

The preclinical safety assessment of a new chemical entity, such as this compound, is a critical step in drug development. This process involves a series of in vivo toxicity studies to identify potential hazards and characterize the toxicological profile of the compound. Preliminary studies, particularly those focused on acute toxicity, provide the foundational data for dose selection in subsequent, more extensive repeat-dose toxicity studies and help in the initial risk assessment. wuxiapptec.com The methodologies for these studies are standardized to ensure the reliability and comparability of the data.

The primary objective of an acute toxicity study is to determine the potential adverse effects of a single, high dose of a substance. wuxiapptec.com These studies are designed to establish the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested animal population, and to identify the maximum tolerated dose (MTD). wuxiapptec.com The observations from these studies also include clinical signs of toxicity, the onset and duration of these signs, and any gross pathological changes at necropsy. fda.gov

Methodologies for acute toxicity testing are guided by international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The selection of the animal species is a crucial first step, with rodents (typically rats or mice) and a non-rodent species (such as dogs or minipigs) being the most common choices. youtube.comemkatech.com The rationale for selecting a particular species is often based on how well its metabolic and physiological pathways represent those of humans. youtube.com

The administration of the test compound is typically done via the intended clinical route, if known, or through a route that ensures systemic exposure, such as oral gavage or intravenous injection. noblelifesci.com The animals are usually fasted before dosing to enhance the absorption of the compound. asianjpr.com Following administration, the animals are observed for a defined period, commonly 14 days, for any signs of toxicity. wuxiapptec.com These observations include changes in behavior, appearance, body weight, and food and water consumption. fda.gov

At the end of the observation period, a thorough post-mortem examination (necropsy) is performed on all animals. This includes the examination of external surfaces, all orifices, and the cranial, thoracic, and abdominal cavities and their contents. youtube.com Key organs are weighed, and any macroscopic abnormalities are recorded. For a more detailed analysis, tissues from major organs are collected and preserved for histopathological examination to identify any cellular damage or changes. fda.govyoutube.com

While no specific in vivo toxicity data for this compound is publicly available, the general methodologies described above would be applied. For context, studies on the parent compound, piperazine (B1678402), have established its acute oral LD50 in rats to be in the range of 2500-4900 mg/kg body weight, indicating low acute toxicity. noblelifesci.com In such studies, observed signs of toxicity at high doses included shortness of breath, apathy, and tremors. noblelifesci.com Similar endpoints would be evaluated for this compound to determine its specific acute toxicity profile.

The following table outlines the typical parameters assessed in a preliminary in vivo acute toxicity study.

| Parameter | Description | Purpose |

| Animal Species | Typically one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, minipig) species. youtube.comemkatech.com | To assess potential species-specific toxicity and improve extrapolation to humans. youtube.com |

| Dose Levels | A range of doses, including a control group and at least three test groups receiving low, medium, and high doses. | To determine the dose-response relationship, MTD, and potential LD50. noblelifesci.com |

| Route of Administration | The intended clinical route or a route ensuring systemic exposure (e.g., oral, intravenous). noblelifesci.com | To mimic potential human exposure and assess systemic toxicity. |

| Observation Period | Typically 14 days following a single dose administration. wuxiapptec.com | To monitor for the onset, duration, and recovery from acute toxic effects. |

| Clinical Observations | Daily monitoring of animal health, behavior, and appearance. | To identify signs of systemic toxicity. |

| Body Weight | Measured before dosing and at regular intervals throughout the study. | To assess general health and detect potential adverse effects. fda.gov |

| Food and Water Consumption | Monitored daily or at regular intervals. | To evaluate the impact on appetite and hydration, which can be indicators of toxicity. fda.gov |

| Gross Necropsy | Macroscopic examination of all organs and tissues at the end of the study. youtube.com | To identify any visible abnormalities or organ damage. |

| Organ Weights | Weighing of key organs (e.g., liver, kidneys, brain, spleen). fda.gov | To detect potential organ-specific toxicity. |

| Histopathology | Microscopic examination of preserved tissues from major organs. youtube.com | To identify cellular changes and microscopic lesions indicative of toxicity. |

Pharmacokinetics and Drug Metabolism Methodologies Only

Identification of Major Metabolites

Identifying the major metabolites of a drug candidate is critical for understanding its metabolic pathways and assessing the potential for formation of active or toxic byproducts.

The methodology for metabolite identification typically involves:

Incubation: Similar to stability studies, the compound is incubated with a metabolically active system, such as liver microsomes or hepatocytes, for a set period. chemrxiv.org

Sample Analysis: The incubation samples are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. nih.govbioivt.com This technique allows for the detection and structural elucidation of metabolites.

Structural Elucidation: By comparing the mass spectra of the parent compound and the detected metabolites, researchers can identify the mass shifts corresponding to specific metabolic reactions (e.g., hydroxylation, dealkylation, oxidation). nih.govnih.gov The fragmentation patterns in MS/MS analysis provide further clues to pinpoint the exact site of metabolic modification on the molecule.

For piperazine-containing compounds, common metabolic pathways include N-dealkylation, hydroxylation of the aliphatic or aromatic rings, and opening of the piperazine (B1678402) ring itself. nih.gov

Preliminary Bioavailability Studies

Bioavailability (F) refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. merckmanuals.com Preliminary bioavailability is often assessed in preclinical animal models (e.g., rats, mice) following oral and intravenous (IV) administration.

The standard methodology is as follows:

Dosing: Two groups of animals are used. One group receives the compound via IV injection, which ensures 100% bioavailability by definition. The other group receives the compound orally (e.g., by gavage). nih.gov

Blood Sampling: Blood samples are collected at multiple time points after dosing from both groups.

Plasma Concentration Analysis: The concentration of the drug in the plasma samples is determined over time using a validated bioanalytical method like LC-MS/MS.

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate the Area Under the Curve (AUC) for both the oral (AUCoral) and IV (AUCIV) routes.

Bioavailability Calculation: The absolute oral bioavailability is calculated using the formula: F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100. nih.gov

Low bioavailability can be due to poor absorption from the gut or significant first-pass metabolism in the liver before the drug reaches systemic circulation. merckmanuals.commdpi.com

Future Directions and Therapeutic Potential

Potential for Lead Optimization and Analogue Design

The structure of 1-(3-Cyclopentylpropyl)piperazine offers multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The piperazine (B1678402) ring itself is a versatile scaffold that can be functionalized to interact with a variety of biological targets. nih.govmdpi.com

Table 1: Examples of Bioactive Piperazine Derivatives and Their Therapeutic Targets

| Compound Class | Example Compound | Therapeutic Target(s) | Potential Application |

| Phenylpiperazines | Aripiprazole | Dopamine D2, Serotonin (B10506) 5-HT1A/2A Receptors | Antipsychotic |

| Benzylpiperazines | Benzylpiperazine | Monoamine Transporters | CNS Stimulant |

| Fused Tricyclic Piperazines | Compound 47 | D2, D3, 5-HT1A, 5-HT2A, 5-HT6 Receptors | Atypical Antipsychotic |

| Piperazine-based Flavones | 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one derivatives | TNF-α, IL-6 | Anti-inflammatory |

Furthermore, the synthesis of novel derivatives based on the this compound scaffold could lead to the discovery of new chemical entities with unique therapeutic profiles. A patent for the production of 1-cyclopentylpiperazine (B42781) highlights its utility as a pharmaceutical intermediate, suggesting its role as a building block for more complex molecules. google.com

Exploration of Combination Therapies

Given the diverse biological activities of piperazine-containing compounds, this compound and its future analogues could be valuable components of combination therapies. The piperazine scaffold is present in drugs targeting various receptors and enzymes, including those involved in neuropsychiatric disorders, cancer, and infectious diseases. nih.govijpras.com

For instance, if derivatives of this compound show efficacy as histamine (B1213489) H3 receptor antagonists, as suggested by its use in the synthesis of such compounds, they could be combined with other psychotropic medications to enhance efficacy or manage side effects in the treatment of schizophrenia or other CNS disorders. rsc.orgnih.gov Similarly, if analogues demonstrate anti-inflammatory properties, they could be used in conjunction with standard-of-care treatments for inflammatory diseases to achieve synergistic effects. nih.gov The exploration of combination therapies would require extensive preclinical and clinical investigation to determine optimal dosing and to assess potential drug-drug interactions.

Repurposing Potential for Existing Indications

Drug repurposing, the identification of new uses for existing compounds, is a time and cost-effective strategy in drug discovery. The broad therapeutic profile of piperazine derivatives suggests that this compound could be screened for a variety of indications beyond its initially intended use.

Table 2: Diverse Biological Activities of Piperazine Derivatives

| Biological Activity | Therapeutic Area |

| Antipsychotic nih.govrsc.org | Psychiatry |

| Antidepressant nih.gov | Psychiatry |

| Anxiolytic nih.gov | Psychiatry |

| Anti-inflammatory nih.govwisdomlib.org | Immunology |

| Antimicrobial ijpras.comnih.gov | Infectious Diseases |

| Antiviral nih.gov | Infectious Diseases |

| Anticancer nih.gov | Oncology |

| Anthelmintic wisdomlib.org | Infectious Diseases |

| Selective Estrogen Receptor Modulation (SERM) nih.govnih.gov | Endocrinology, Oncology |

| Histamine H3 Receptor Antagonism nih.govnih.gov | Neurology, Psychiatry |

Given that this compound has been used in the synthesis of selective estrogen receptor modulators (SERMs), it or its derivatives could be investigated for applications in hormone-dependent cancers or osteoporosis. nih.govnih.gov Furthermore, its potential as a histamine H3 receptor antagonist opens up possibilities for its use in neurological conditions such as Alzheimer's disease, epilepsy, and neuropathic pain. nih.govnih.gov A comprehensive screening of this compound against a wide range of biological targets would be a crucial first step in identifying its repurposing potential.

Considerations for Translational Research and Clinical Development (General Framework)

The successful translation of a promising compound like this compound from the laboratory to the clinic requires a rigorous and well-defined development pathway. This process involves several key stages:

Preclinical Research: This initial phase involves comprehensive in vitro and in vivo studies to characterize the compound's pharmacological profile, including its mechanism of action, efficacy in relevant disease models, and preliminary safety assessment. For this compound, this would involve extensive screening against a panel of receptors and enzymes to identify its primary targets and off-target effects.

Pharmacokinetics and Toxicology: Detailed studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Toxicology studies in animal models are crucial to identify any potential adverse effects and to determine a safe starting dose for human trials.

Clinical Trials:

Phase I: The first-in-human studies are conducted in a small group of healthy volunteers to assess the compound's safety, tolerability, and pharmacokinetic profile.

Phase II: These studies are conducted in a larger group of patients with the target disease to evaluate the drug's efficacy and to further assess its safety.

Phase III: Large-scale, multicenter trials are conducted to confirm the drug's efficacy, monitor side effects, and compare it to existing treatments.

Regulatory Approval: Following the successful completion of all clinical trial phases, a comprehensive data package is submitted to regulatory agencies for review and potential marketing approval.

The development of this compound will require significant investment and a multidisciplinary team of scientists, clinicians, and regulatory experts to navigate this complex process.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-cyclopentylpropyl)piperazine, and what methodological considerations are critical for yield optimization?

- Answer : The synthesis typically involves alkylation of piperazine with 3-cyclopentylpropyl halides or coupling reagents. Key steps include optimizing reaction time, temperature, and stoichiometry. For example, in analogous piperazine derivatives, CuSO₄·5H₂O and sodium ascorbate are used as catalysts for click chemistry reactions to form triazole derivatives . Solvent selection (e.g., H₂O:DCM mixtures) and purification via silica gel chromatography (e.g., ethyl acetate:hexane gradients) are critical to isolate the product .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?

- Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry is standard. Raman microspectroscopy, validated for piperazine analogs, can differentiate isomers using laser power (20 mW) and 128–256 scans, followed by multivariate analysis (PCA-LDA) to resolve spectral overlaps . Internal standards like p-tolylpiperazine improve quantification accuracy in hair or biological samples .

Q. What pharmacological targets are associated with this compound, and how are receptor binding assays designed?

- Answer : Piperazine derivatives often target serotonin (5-HT) and dopamine transporters. Radioligand displacement assays using [³H]-paroxetine (for serotonin transporters) or [³H]-WIN 35,428 (for dopamine transporters) are common. For example, phenylpiperazine analogs show affinity for 5-HT₂B/2C receptors, requiring competitive binding studies with HEK-293 cells expressing recombinant receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Answer : Discrepancies may arise from isomerism, metabolic stability, or assay conditions. For instance, meta- vs. para-substituted phenylpiperazines exhibit divergent receptor affinities due to steric and electronic effects . Validate results using orthogonal assays (e.g., functional cAMP assays vs. binding studies) and control for metabolic interference via liver microsome stability tests .

Q. What strategies are effective for separating and characterizing positional isomers of this compound analogs?

- Answer : Chiral stationary phase HPLC or capillary electrophoresis can resolve enantiomers. For structural isomers, Raman microspectroscopy with PCA-LDA distinguishes trifluoromethylphenyl or chlorophenyl isomers by analyzing peak positions (e.g., 700–800 cm⁻¹ regions) and intensity ratios . X-ray crystallography or NOESY NMR may confirm spatial arrangements .

Q. How does the cyclopentylpropyl substituent influence the compound’s pharmacokinetic properties, and what in vitro models predict its metabolic fate?

- Answer : The cyclopentyl group enhances lipophilicity, potentially increasing blood-brain barrier permeability. Use Caco-2 cell monolayers to assess permeability and human liver microsomes for CYP450 metabolism profiling. Piperazine derivatives often undergo N-dealkylation or hydroxylation; LC-MS/MS monitors metabolites like cyclopentylpropanol or piperazine-N-oxide .

Q. What computational methods aid in predicting the structure-activity relationship (SAR) of this compound analogs?

- Answer : Molecular docking (e.g., AutoDock Vina) into serotonin/dopamine transporter homology models identifies critical interactions (e.g., hydrogen bonds with transmembrane domain residues). QSAR models using descriptors like logP, polar surface area, and Hammett constants predict bioactivity trends .

Methodological Considerations

Q. How should researchers handle stability challenges during long-term storage of this compound?

- Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation and photodegradation. Regular stability testing via HPLC ensures purity; degradation products (e.g., cyclopentylpropanal) are monitored at 210–254 nm .

Q. What experimental designs mitigate batch-to-batch variability in synthesizing this compound?

- Answer : Use statistical approaches like Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a Central Composite Design can model the effects of CuSO₄ concentration and reaction time on yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products